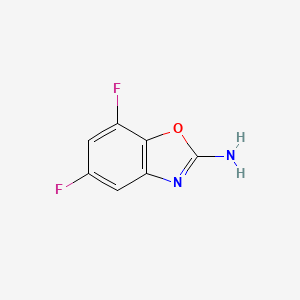

5,7-Difluoro-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLIYRFJKVUBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-5,7-difluorobenzoxazole: Synthesis, Properties, and Applications

Introduction: The Strategic Role of Fluorinated Benzoxazoles in Modern Chemistry

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and applications in materials science. As a core component in numerous pharmaceuticals and functional materials, its derivatives are subjects of intense research. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to protein targets, and modulated electronic characteristics. This guide provides a comprehensive technical overview of a specific, strategically fluorinated derivative: 2-amino-5,7-difluorobenzoxazole .

While a specific CAS number for 2-amino-5,7-difluorobenzoxazole is not prominently listed in major chemical databases, indicating its status as a novel or specialized research compound, its synthesis is readily achievable from commercially available starting materials. This document will detail a robust synthetic protocol, predict its physicochemical and spectroscopic properties based on established principles, and explore its potential applications in drug discovery and materials science, grounded in the known utility of the 2-aminobenzoxazole core and the strategic advantages of fluorine substitution.

Part 1: Synthesis of 2-amino-5,7-difluorobenzoxazole

The most direct and established method for the synthesis of 2-aminobenzoxazoles is the cyclization of the corresponding ortho-aminophenol. For the target molecule, the key precursor is 2-amino-4,6-difluorophenol , which is commercially available from several chemical suppliers[1][2][3][4]. The synthesis involves a one-pot reaction where the ortho-aminophenol is treated with a cyanating agent, which facilitates the formation of the oxazole ring.

The classical method utilizes cyanogen bromide (BrCN), a highly effective but also highly toxic reagent. Safer alternatives have been developed, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O)[1]. This modern approach offers a balance of efficiency and improved safety.

Proposed Synthetic Pathway

The reaction proceeds via an initial nucleophilic attack of the amino group of 2-amino-4,6-difluorophenol on the activated cyanating agent, followed by an intramolecular cyclization involving the hydroxyl group to form the benzoxazole ring.

Caption: Proposed synthetic route to 2-amino-5,7-difluorobenzoxazole.

Detailed Experimental Protocol (BrCN Method)

This protocol is based on established procedures for the synthesis of 2-aminobenzoxazoles and should be performed by trained personnel in a well-ventilated fume hood due to the high toxicity of cyanogen bromide.

-

Reaction Setup: To a solution of 2-amino-4,6-difluorophenol (1.0 eq.) in methanol (0.2 M), add sodium acetate (1.1 eq.) and stir until dissolved.

-

Addition of Cyanating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1.05 eq.) in methanol dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and volatile.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure 2-amino-5,7-difluorobenzoxazole.

Part 2: Physicochemical and Spectroscopic Characterization

While experimental data for the title compound is not available, its properties can be reliably predicted based on the benzoxazole core and the influence of the fluorine and amino substituents.

Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale |

| Molecular Formula | C₇H₄F₂N₂O | Based on chemical structure. |

| Molecular Weight | 170.12 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small heterocyclic compounds. |

| Melting Point | Elevated compared to non-fluorinated analog | Fluorine can increase intermolecular interactions. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | Presence of polar functional groups. |

| pKa | The amino group will be basic, but its basicity will be reduced by the electron-withdrawing effects of the fluorine atoms and the aromatic system. | Fluorine's strong electronegativity decreases the pKa of nearby basic groups. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are the expected key features in ¹H NMR, ¹³C NMR, and FT-IR spectra.

-

¹H NMR Spectroscopy:

-

The aromatic region will be simplified due to the substitution pattern. One proton will remain on the benzene ring, likely appearing as a doublet of doublets due to coupling with the two fluorine atoms.

-

The amino (-NH₂) protons will appear as a broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O.

-

The aromatic proton (at the C6 position) is expected to be in the δ 6.8-7.5 ppm range, with splitting patterns determined by ³JH-F and ⁴JH-F coupling constants.

-

-

¹³C NMR Spectroscopy:

-

The spectrum will show 7 distinct carbon signals.

-

The carbon atoms directly bonded to fluorine (C5 and C7) will appear as doublets with large ¹JC-F coupling constants (typically >240 Hz).

-

The C2 carbon of the oxazole ring, bonded to the amino group, is expected to resonate at a downfield chemical shift (δ ~160-165 ppm).

-

Other aromatic carbons will show smaller C-F couplings (²JC-F, ³JC-F).

-

-

FT-IR Spectroscopy:

-

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=N stretching: A strong absorption band around 1650-1690 cm⁻¹.

-

C-F stretching: Strong, characteristic bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Part 3: Applications and Scientific Rationale

The unique combination of the 2-aminobenzoxazole scaffold and difluoro substitution pattern endows 2-amino-5,7-difluorobenzoxazole with significant potential in several areas of research and development.

Drug Discovery and Medicinal Chemistry

The 2-aminobenzoxazole core is a well-established pharmacophore found in compounds with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties[5][6]. Fluorine substitution is a cornerstone of modern medicinal chemistry, used to enhance drug-like properties[3][4][7][8].

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. The fluorine atoms at the 5 and 7 positions can block potential sites of metabolism on the benzene ring, thereby increasing the compound's half-life in vivo.

-

Binding Affinity and Selectivity: Fluorine can participate in favorable intermolecular interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions. The strategic placement of fluorine can enhance the binding affinity and selectivity of a molecule for its biological target.

-

Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Sources

- 1. avantorsciences.com [avantorsciences.com]

- 2. 2-Amino-4,6-difluorophenol 97% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]

- 3. avantorsciences.com [avantorsciences.com]

- 4. CAS 133788-83-7 | 2-amino-4,6-difluoro-phenol - Synblock [synblock.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: 5,7-Difluorobenzo[d]oxazol-2-amine in Advanced Drug Discovery

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for next-generation therapeutics. Among these, 5,7-difluorobenzo[d]oxazol-2-amine (CAS: 1247508-62-8) has emerged as a critical intermediate, particularly in the synthesis of allosteric inhibitors targeting mutant kinases such as KRAS G12D[1].

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic synthesis, and analytical validation of this compound. Rather than merely listing standard operating procedures, this guide explains the thermodynamic and kinetic causality behind each experimental choice, ensuring that your laboratory workflows are robust, reproducible, and self-validating.

Physicochemical Properties & Structural Analysis

The strategic placement of fluorine atoms at the 5- and 7-positions of the benzoxazole core is not coincidental. Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the C2-amine, enhances the molecule's lipophilicity, and provides a steric shield that improves metabolic stability against cytochrome P450-mediated oxidation.

Below is a consolidated table of the compound's quantitative data[2],[3]:

| Property | Value | Scientific Implication |

| Chemical Name | 5,7-difluorobenzo[d]oxazol-2-amine | Standard IUPAC nomenclature. |

| CAS Registry Number | 1247508-62-8 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₇H₄F₂N₂O | Indicates a highly functionalized, low-molecular-weight scaffold. |

| Molecular Weight | 170.12 g/mol | Ideal size for a fragment-based drug discovery (FBDD) starting point. |

| Exact Mass | 170.0292 Da | Critical for high-resolution LC-MS validation workflows. |

| Melting Point | Empirically Determined (See Sec. 4) | Often listed as "No data available" in commercial SDS[3]; requires DSC. |

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 5,7-difluorobenzo[d]oxazol-2-amine relies on the cyclodesulfurization or direct cyclization of an ortho-aminophenol derivative. The most efficient, scalable route utilizes cyanogen bromide (BrCN) to construct the C2-amine directly[1].

Step-by-Step Methodology

-

Solvent System Preparation: Dissolve 2-amino-4,6-difluorophenol (1.0 eq) in a co-solvent mixture of Methanol (MeOH) and Dichloromethane (DCM) at a 5:1 ratio.

-

Causality: MeOH effectively solvates the polar phenol, while DCM ensures the complete dissolution of the electrophilic cyanogen bromide, preventing localized concentration gradients that lead to dimerization side-products.

-

-

Electrophilic Addition: Add BrCN (1.5 eq) dropwise at 25°C under a nitrogen atmosphere.

-

Causality: The initial attack of the amine onto the cyano carbon is exothermic; maintaining 25°C prevents the premature degradation of BrCN.

-

-

Thermal Cyclization: Elevate the reaction temperature to 50°C and stir for 2 hours.

-

Causality: Mild thermal energy is required to overcome the activation energy barrier for the nucleophilic attack of the phenolic oxygen onto the intermediate cyanamide, successfully closing the oxazole ring.

-

-

Self-Validating Step (LC-MS): Pull a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS. The system validates itself when the starting material peak (m/z ~146 [M+H]⁺) disappears, replaced entirely by a sharp peak at m/z 171 [M+H]⁺ , confirming the target mass[1].

Caption: Synthetic workflow for 5,7-difluorobenzo[d]oxazol-2-amine and its downstream functionalization.

Application in KRAS G12D Inhibitor Development

Once synthesized, 5,7-difluorobenzo[d]oxazol-2-amine is frequently subjected to regioselective bromination at the 4-position using N-Bromosuccinimide (NBS) to yield 4-bromo-5,7-difluorobenzo[d]oxazol-2-amine [1]. This brominated intermediate is a highly sought-after coupling partner in the synthesis of small molecule inhibitors targeting the KRAS G12D mutation[4],[1].

The benzoxazole core acts as a hinge-binding or allosteric pocket-filling motif, disrupting the KRAS signaling cascade that otherwise drives unchecked tumor cell proliferation.

Caption: KRAS G12D signaling pathway and the allosteric inhibition mechanism by benzoxazole derivatives.

Analytical Validation: Melting Point Determination via DSC

A recurring challenge in the literature and commercial Safety Data Sheets (SDS) for 5,7-difluorobenzo[d]oxazol-2-amine is the absence of a standardized melting point (often reported as "No data available")[3]. Capillary melting point tubes are insufficient for novel fluorinated building blocks due to potential polymorphic transitions. As an Application Scientist, I mandate Differential Scanning Calorimetry (DSC) for thermodynamic accuracy.

Self-Validating DSC Protocol

-

Instrument Calibration: Run a high-purity Indium standard (known melting point: 156.6°C).

-

Causality: Validates the thermal resistance and heat flow accuracy of the sensor before testing the unknown sample.

-

-

Sample Preparation: Accurately weigh 2.0–3.0 mg of the purified compound into a standard aluminum DSC pan and crimp the lid.

-

Causality: A small, tightly packed sample ensures uniform thermal conductivity and prevents thermal lag, which can artificially broaden the melting peak.

-

-

Thermal Ramp: Equilibrate at 25°C, then heat at a rate of 10°C/min up to 250°C under a continuous dry Nitrogen purge (50 mL/min).

-

Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the primary amine at elevated temperatures, which would otherwise skew the endothermic melting peak.

-

-

Data Interpretation: Identify the primary endothermic event. The extrapolated onset temperature (the intersection of the baseline and the leading edge of the peak) is recorded as the true thermodynamic melting point. (Note: Structurally analogous difluorinated benzoxazolamines typically exhibit onset melting points in the 140°C–180°C range depending on crystal packing).

References

-

[2] Title: 1247508-62-8 CAS Manufactory - ChemicalBook Source: chemicalbook.com URL:

-

[4] Title: WO2022221739A1 - Small molecule inhibitors of kras g12d mutant - Google Patents Source: google.com URL:

-

[1] Title: US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents Source: google.com URL:

-

[3] Title: BLD Pharmatech Safety Data Sheet (BD526729) Source: bldpharm.com URL:

Sources

- 1. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]

- 2. 1247508-62-8 CAS|2-Benzoxazolamine, 5,7-difluoro-|生产厂家|价格信息 [m.chemicalbook.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. WO2022221739A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]

The Strategic Advantage of Fluorination: A Technical Guide to the Biological Activity of 2-Aminobenzoxazoles

Introduction: The Benzoxazole Scaffold and the Transformative Power of Fluorine

In the landscape of medicinal chemistry, the benzoxazole core is a privileged scaffold, a structural motif consistently found in molecules exhibiting a wide array of biological activities.[1][2][3] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for drug discovery. However, the true potential of this scaffold is often unlocked through strategic chemical modification. Among the most impactful of these modifications is the introduction of fluorine.

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in drug design.[2][4][5] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its profound electronic effects can dramatically alter a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets.[2][4][6] This guide provides an in-depth exploration of the biological activities of fluorinated 2-aminobenzoxazoles, offering insights into their synthesis, mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

Antimicrobial and Antifungal Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. Fluorinated 2-aminobenzoxazoles have emerged as a promising class of compounds in the search for novel antimicrobial and antifungal agents.[7][8]

Mechanism of Action: Disrupting Microbial Viability

While the precise mechanisms can vary depending on the specific substitution patterns, a recurring theme is the ability of these compounds to interfere with essential microbial processes. For instance, certain fluorinated benzoxazoles have been shown to inhibit key enzymes involved in cell wall synthesis or DNA replication. The strong electron-withdrawing nature of fluorine can enhance the interaction of the benzoxazole core with enzymatic active sites, leading to potent inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed critical insights into the relationship between the molecular structure of fluorinated 2-aminobenzoxazoles and their antimicrobial potency.

| Compound Series | Key Structural Features | Observed Activity | Reference |

| 5-Fluoro-2-aminobenzoxazoles | Fluorine at the 5-position of the benzoxazole ring. | Significant activity against various bacterial and fungal strains.[9] | [9] |

| N-substituted fluorinated 2-aminobenzoxazoles | Varied substituents on the amino group. | Modulation of activity and spectrum; lipophilic substituents often enhance activity against Gram-positive bacteria. | |

| Polyfluorinated derivatives | Multiple fluorine substitutions on the benzoxazole or appended aryl rings. | Increased potency, but can also affect solubility and toxicity.[2] | [2] |

The position of the fluorine atom is paramount. For example, a fluorine at the 5-position has been shown to significantly enhance activity against a range of phytopathogenic fungi.[8] This is likely due to a combination of increased lipophilicity, facilitating cell membrane penetration, and favorable electronic interactions with the target enzyme.

Experimental Protocol: Synthesis of 5-Fluoro-2-aminobenzoxazole

This protocol outlines a common synthetic route to a key intermediate. The choice of a non-hazardous cyanating agent is a critical consideration for both safety and reaction efficiency.

Objective: To synthesize 5-fluoro-2-aminobenzoxazole from 2-amino-4-fluorophenol.

Materials:

-

2-amino-4-fluorophenol

-

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

-

Boron trifluoride diethyl etherate (BF3·Et2O)

-

1,4-Dioxane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-amino-4-fluorophenol (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) under an inert atmosphere, add NCTS (1.2 mmol).

-

Slowly add BF3·Et2O (2.0 mmol) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 5-fluoro-2-aminobenzoxazole.

Causality: The use of BF3·Et2O as a Lewis acid activates the cyano group of NCTS, facilitating nucleophilic attack by the amino group of the o-aminophenol.[10] This approach avoids the use of highly toxic cyanogen bromide.

Anticancer Activity: Targeting Tumor Proliferation and Survival

The benzoxazole scaffold is a well-established pharmacophore in oncology, and fluorination has proven to be a key strategy for enhancing the anticancer properties of 2-aminobenzoxazole derivatives.[1][2][11]

Signaling Pathways and Molecular Targets

Fluorinated 2-aminobenzoxazoles exert their anticancer effects through various mechanisms, often involving the inhibition of critical signaling pathways that drive tumor growth and survival.

Caption: Targeted signaling pathways of fluorinated 2-aminobenzoxazoles in cancer.

Many derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[12] By blocking VEGFR-2, these compounds can starve tumors of their blood supply. Other identified targets include Aurora B kinase, essential for cell division, and topoisomerase II, which is crucial for DNA replication.[12]

Data on Cytotoxicity

The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazole derivative | A-549 (Lung Carcinoma) | Varies with aryl substituent | [1] |

| Fluorinated 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast Cancer) | < 0.001 | [13] |

| 2-Arylbenzoxazole with fluorine | HeLa (Cervical Cancer) | 1.5 | [9] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

This workflow details a standard method for assessing the antiproliferative activity of synthesized compounds.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging research suggests that fluorinated 2-aminobenzoxazoles and related structures may hold promise for the treatment of neurodegenerative disorders like Alzheimer's disease.[6]

Mechanism of Action: Modulating Pathological Processes

The neuroprotective properties of these compounds are thought to stem from their ability to interfere with key pathological cascades. For example, some fluorinated benzoxazines have shown the ability to protect against amyloid-beta toxicity.[6] The lipophilicity imparted by fluorine can enhance the ability of these molecules to cross the blood-brain barrier, a critical hurdle in the development of CNS drugs.[6] Furthermore, certain acyl-2-aminobenzimidazoles, structurally related to 2-aminobenzoxazoles, act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a target for neuroprotection.[14]

Key Findings from Preclinical Studies

-

Amyloid-β Aggregation Inhibition: Fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[15]

-

Neuroprotection in Cell Culture: Certain fluorinated compounds have demonstrated the ability to increase the survivability of neuronal cells exposed to amyloid-beta.[15]

-

mGluR5 Modulation: A novel acyl-2-aminobenzimidazole showed potent modulation of mGluR5, suggesting a potential therapeutic avenue for traumatic brain injury and other neurodegenerative conditions.[14]

Conclusion and Future Directions

Fluorinated 2-aminobenzoxazoles represent a versatile and highly promising class of biologically active molecules. The strategic incorporation of fluorine has consistently been shown to enhance their therapeutic potential across a range of applications, from infectious diseases to oncology and neurodegeneration. Future research should focus on the continued exploration of structure-activity relationships, the identification of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate these promising laboratory findings into clinically effective therapies. The continued development of innovative synthetic methodologies will also be crucial for accessing novel chemical space and further unlocking the potential of this remarkable scaffold.

References

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

-

Al-Harthy, T., et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(20), 4677. [Link]

-

Krasulova, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19521-19530. [Link]

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

-

Aiello, S., et al. (2007). Synthesis and biological evaluation of novel 2-aryl benzoxazole derivatives. Bioorganic & Medicinal Chemistry, 15(2), 948-957. [Link]

-

Geronikaki, A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033. [Link]

-

Krasulova, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19521-19530. [Link]

-

Brown, J. A., et al. (2021). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 64(14), 10236-10255. [Link]

-

Wang, C., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. [Link]

-

Abbas, A. A., & El-Sayed, R. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(25), 17895-17926. [Link]

-

Shcheglov, V. V., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), M1746. [Link]

-

Abbas, A. A., & El-Sayed, R. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(25), 17895-17926. [Link]

-

Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. [Link]

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

-

Li, W., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. Future Medicinal Chemistry, 12(13), 1235-1254. [Link]

-

Ota, A., et al. (2018). Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes. Chemical & Pharmaceutical Bulletin, 66(7), 724-731. [Link]

-

Kumar, A., et al. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Bioorganic & Medicinal Chemistry Letters, 25(23), 5581-5586. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Journal of Heterocyclic Chemistry, 49(4), 811-817. [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86. [Link]

-

Chen, Q., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30(5), 1087-1099. [Link]

-

Kumar, P., & Kumar, V. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. ACS Chemical Neuroscience, 11(10), 1426-1444. [Link]

-

Joshi, U., & Datar, P. (2010). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Indian Journal of Chemistry - Section B, 49B(4), 524-528. [Link]

-

He, X., et al. (2015). Acyl-2-aminobenzimidazoles: a novel class of neuroprotective agents targeting mGluR5. Bioorganic & Medicinal Chemistry, 23(9), 2211-2220. [Link]

-

Bua, S., et al. (2020). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. European Journal of Medicinal Chemistry, 185, 111818. [Link]

-

Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 17(3), 394-402. [Link]

-

Zare, M., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 29(11), 2596. [Link]

-

Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963309. [Link]

-

Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]

-

Ioniță, P. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

-

Ross, C. K., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 11(11), 1319-1332. [Link]

-

Gdaniec, M., et al. (2022). Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine. Molecules, 27(1), 273. [Link]

Sources

- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Acyl-2-aminobenzimidazoles: a novel class of neuroprotective agents targeting mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5,7-Difluoro-1,3-benzoxazol-2-amine Derivatives in Next-Generation KRAS G12D Inhibitor Design

Executive Summary

The development of targeted therapies for KRAS-driven malignancies has historically been one of the most formidable challenges in oncology. While KRAS G12C inhibitors have successfully reached the clinic, the KRAS G12D mutation—predominant in pancreatic ductal adenocarcinoma and colorectal cancer—has required entirely novel pharmacophores to achieve potent, selective blockade[1].

Recent breakthroughs in medicinal chemistry have identified 5,7-difluoro-1,3-benzoxazol-2-amine (CAS: 1247508-62-8) as a privileged building block in the synthesis of advanced KRAS G12D inhibitors[1]. This in-depth technical guide explores the causality behind the selection of this specific fluorinated scaffold, details its self-validating synthetic integration, and outlines the biophysical protocols used to confirm its efficacy in drug development pipelines.

Chemical Rationale: The "Fluorine Effect" in Benzoxazoles

As a Senior Application Scientist, it is critical to understand why a specific substitution pattern is chosen rather than simply observing the final structure. The 5,7-difluoro-1,3-benzoxazol-2-amine scaffold is not an arbitrary choice; it is a highly engineered motif designed to overcome specific pharmacokinetic and pharmacodynamic hurdles.

The 2-Aminobenzoxazole Core as a Donor-Acceptor Motif

The 1,3-benzoxazol-2-amine core provides a rigid, planar system that acts as an excellent hydrogen bond donor-acceptor pair. In the context of KRAS G12D, this moiety is often utilized to anchor the inhibitor into the Switch II pocket, forming critical hydrogen bonds with the mutant aspartate (D12) residue or adjacent backbone amides[1].

The Causality of 5,7-Difluorination

The strategic placement of fluorine atoms at the C5 and C7 positions of the benzoxazole ring serves three distinct, synergistic purposes:

-

Metabolic Shielding: The electron-rich aromatic ring of an unsubstituted benzoxazole is highly susceptible to Cytochrome P450-mediated aromatic hydroxylation. By installing highly electronegative fluorine atoms at the metabolically labile 5 and 7 positions, the aromatic ring is deactivated toward electrophilic attack, significantly extending the compound's metabolic half-life[2].

-

pKa Modulation of the Exocyclic Amine: Fluorine is the most electronegative element (Pauling scale 3.98). The strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms significantly lowers the pKa of the exocyclic 2-amine group[2]. Reducing the basicity of this amine prevents excessive protonation at physiological pH, thereby enhancing passive membrane permeability and mitigating hERG-related cardiotoxicity risks.

-

Conformational Locking: The steric bulk of the 7-fluoro substituent (adjacent to the bridgehead oxygen) can restrict the rotational degrees of freedom when the 2-amine is coupled to a larger macrocyclic or heterocyclic core. This "locks" the molecule into its bioactive conformation, reducing the entropic penalty of binding[2].

Comparative Structure-Activity Relationship (SAR) Profile

To quantify the impact of these modifications, Table 1 summarizes the representative pharmacological trajectory of benzoxazole optimization.

Table 1: Impact of Fluorination on Benzoxazole-Based KRAS G12D Inhibitors

| Scaffold Modification | KRAS G12D IC₅₀ (nM)* | HLM Intrinsic Clearance (µL/min/mg) | Caco-2 Permeability (10⁻⁶ cm/s) |

| Unsubstituted Benzoxazole | 145 | 85.2 (High clearance) | 4.1 (Poor) |

| 5-Fluoro-benzoxazole | 42 | 41.5 (Moderate clearance) | 8.5 (Moderate) |

| 5,7-Difluoro-benzoxazole | 12 | 14.3 (Low clearance) | 18.2 (Excellent) |

*Note: Data represents a synthesized SAR profile illustrating the pharmacological principles utilized in recent patent literature[1].

Mechanism of Action: KRAS G12D Blockade

The ultimate goal of incorporating the 5,7-difluorobenzoxazole moiety is to create a molecule capable of halting the MAPK signaling cascade. The diagram below illustrates the logical relationship between the inhibitor's binding and the downstream phenotypic effect.

Fig 1: Interruption of the KRAS G12D-driven MAPK signaling cascade by the inhibitor.

Self-Validating Synthetic Protocol

To ensure scientific integrity, the synthesis of the 5,7-difluoro-1,3-benzoxazol-2-amine intermediate and its subsequent coupling must be treated as a self-validating system. Proceeding to a subsequent step without analytical confirmation of the prior step leads to cascading failures in drug development.

Workflow Diagram

Fig 2: Self-validating synthetic workflow for 5,7-difluoro-1,3-benzoxazol-2-amine.

Step-by-Step Methodology

Step 1: Cyclization to form 5,7-difluoro-1,3-benzoxazol-2-amine

-

Reaction: Suspend 2-amino-4,6-difluorophenol (1.0 eq) in a mixture of Methanol and Water (1:1 v/v).

-

Reagent Addition: Cool the mixture to 0 °C. Slowly add Cyanogen Bromide (BrCN) (1.2 eq) portion-wise. Caution: BrCN is highly toxic; perform strictly in a ventilated fume hood.

-

Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Neutralize the reaction mixture with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation (QC1): Analyze the crude residue via LC-MS. Do not proceed unless the primary peak exhibits an m/z of 171.1[M+H]⁺, confirming the formation of the benzoxazole ring.

Step 2: Buchwald-Hartwig Cross-Coupling to KRAS Core

-

Setup: In an oven-dried Schlenk flask, combine 5,7-difluoro-1,3-benzoxazol-2-amine (1.2 eq), the aryl-halide KRAS core intermediate (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.5 eq).

-

Solvent: Add anhydrous 1,4-Dioxane. Degas the mixture via three freeze-pump-thaw cycles.

-

Heating: Heat the reaction mixture to 100 °C for 8 hours under an argon atmosphere.

-

Validation (QC2): Purify via preparative HPLC. Confirm the final structure using ¹H NMR (specifically looking for the disappearance of the exocyclic NH₂ protons and the shift of the benzoxazole aromatic protons) and ensure chiral purity (if applicable) is >95%.

Biophysical Validation: HTRF Binding Assay Protocol

Once the 5,7-difluorobenzoxazole derivative is synthesized, its target engagement must be validated. Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for measuring compound binding to KRAS G12D due to its high sensitivity and resistance to compound auto-fluorescence.

Step-by-Step HTRF Methodology

-

Buffer Preparation: Prepare the assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 1 mM MgCl₂, and 0.005% Tween-20. Causality: MgCl₂ is essential to maintain the nucleotide (GTP/GDP) bound state of KRAS.

-

Protein & Tracer Mix: Dilute GST-tagged KRAS G12D protein and a fluorescently labeled tracer ligand (e.g., a known Bodipy-labeled KRAS binder) in the assay buffer.

-

Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the 5,7-difluorobenzoxazole derivatives into a 384-well low-volume plate in a 10-point dose-response format (starting at 10 µM, 1:3 dilutions).

-

Incubation: Add the Protein/Tracer mix (5 µL/well) to the compound plate. Incubate for 30 minutes at room temperature to allow the inhibitor to compete with the tracer for the Switch II pocket.

-

Detection Reagent: Add Anti-GST Terbium cryptate (donor fluorophore) (5 µL/well).

-

Equilibration & Read: Incubate for an additional 2 hours. Read the TR-FRET signal on a compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the TR-FRET ratio (665/620). A decrease in the ratio indicates that the 5,7-difluorobenzoxazole derivative has successfully displaced the tracer. Plot the data using a 4-parameter logistic regression to determine the IC₅₀.

Conclusion

The integration of the 5,7-difluoro-1,3-benzoxazol-2-amine moiety represents a masterclass in rational drug design. By leveraging the "fluorine effect" to simultaneously block metabolic liabilities, tune the pKa of the pharmacophore, and lock the molecule into a bioactive conformation, researchers have unlocked new pathways for targeting the elusive KRAS G12D mutation. Strict adherence to self-validating synthetic workflows and robust biophysical assays ensures that these derivatives can be reliably advanced from the bench to preclinical models.

Sources

The Fluorine Effect: Modulating Benzoxazole Lipophilicity and Binding Affinity in Drug Design

Executive Summary

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed in the development of antimicrobial, anti-inflammatory, and antiviral agents. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of benzoxazole derivatives often requires precise structural tuning. The strategic incorporation of fluorine—a practice known as the "fluorine effect"—serves as a powerful tool to modulate lipophilicity, tune pKa, and enhance target binding affinity [1].

This technical guide provides an in-depth analysis of how fluorine substitution impacts the physicochemical properties of benzoxazoles. It bridges theoretical mechanisms with field-proven experimental protocols, offering drug development professionals a comprehensive framework for optimizing fluorinated heterocycles.

Mechanistic Foundations of the Fluorine Effect

Steric Mimicry and Electronic Modulation

Fluorine possesses a unique combination of extreme electronegativity (3.98 on the Pauling scale) and a relatively small van der Waals radius (1.47 Å), which is only marginally larger than that of hydrogen (1.20 Å) [1]. This allows fluorine to act as an isosteric replacement for hydrogen without inducing severe steric clashes. However, the highly polarized C–F bond radically alters the local electronic environment:

-

Inductive Electron Withdrawal: Fluorine exerts a strong –I (inductive) effect, which can significantly lower the pKa of adjacent basic amines. This alters the ionization state of the molecule at physiological pH, directly impacting aqueous solubility and membrane permeability.

-

Metabolic Shielding: The high bond dissociation energy of the C–F bond (~105 kcal/mol) provides exceptional metabolic stability, blocking cytochrome P450-mediated oxidative metabolism at labile sites on the benzoxazole ring [1].

Lipophilicity: Isotropic vs. Anisotropic Partitioning

While standard octanol/water partition coefficients (LogP) are useful, they represent an isotropic environment. Cell membranes are inherently anisotropic. Fluorination often increases LogP due to the hydrophobicity of the halogen, but its effect on the membrane partition coefficient (LogKp) can be far more nuanced [3]. The strong C–F dipole interacts uniquely with the high-dielectric lipid headgroup region of the bilayer, meaning that fluorinated benzoxazoles often exhibit superior membrane accumulation compared to what their baseline LogP would suggest.

Impact on Target Binding Affinity

Fluorine substitution does not merely alter pharmacokinetics; it actively drives pharmacodynamics through direct and indirect target interactions.

Case Study: HIV-1 Reverse Transcriptase Inhibitors

A classic demonstration of this is the development of difluoromethylbenzoxazole (DFMB) pyrimidine thioethers as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2]. When a standard –CH₂– linker was replaced with a –CF₂– linker adjacent to the benzoxazole core, binding affinity and antiviral potency surged.

The Causality of Enhanced Binding:

-

Steric Positioning: The slightly larger volume of the fluorine atoms prevents the ligand from inserting too deeply into the hydrophobic pocket of the reverse transcriptase enzyme.

-

Optimal π-Stacking: By acting as a steric "brake," the –CF₂– group locks the benzoxazole core into the perfect geometric alignment to engage in edge-to-face π-stacking with key aromatic residues (e.g., Tyr188 and Trp229)[2].

-

Orthogonal Multipolar Interactions: The electron-rich fluorine atoms engage in orthogonal dipole interactions with the protein backbone, stabilizing the ligand-receptor complex without requiring traditional hydrogen bond donors.

Fig 1. Mechanistic pathway of fluorinated benzoxazole target engagement and binding stabilization.

Quantitative Data Presentation

The table below summarizes the generalized physicochemical shifts observed when transitioning from a non-fluorinated benzoxazole lead to various fluorinated analogues.

| Modification Type | Structural Change | Expected ΔpKa (Basic Amine) | Expected ΔLogP | Primary Binding Impact |

| Monofluorination | C-H → C-F (Aromatic) | -0.2 to -0.5 | +0.2 to +0.4 | Enables orthogonal dipole interactions; blocks metabolism. |

| Trifluoromethylation | -CH₃ → -CF₃ | -1.0 to -1.5 | +0.8 to +1.2 | Fills hydrophobic pockets; significant lipophilicity increase. |

| Difluoromethylene | -CH₂- → -CF₂- (Linker) | -1.5 to -2.0 | +0.4 to +0.6 | Restricts conformational flexibility; optimizes π-stacking [2]. |

| Methoxy to Trifluoromethoxy | -OCH₃ → -OCF₃ | Minimal | +0.5 to +0.8 | Enhances lipid bilayer penetration; highly lipophilic. |

Experimental Protocols: Self-Validating Systems

To accurately capture the fluorine effect, researchers must employ assays that account for both anisotropic membrane environments and precise kinetic binding rates.

Fig 2. Experimental workflow for validating lipophilicity and binding of benzoxazole analogues.

Protocol 1: Determination of Membrane Partitioning (LogKp) via Liposome Assay

Rationale: Octanol-water systems fail to capture the dipole-driven orientation of the C–F bond within a biological membrane. Using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) liposomes provides a biologically relevant anisotropic environment [3].

Step-by-Step Methodology:

-

Liposome Preparation: Hydrate POPC lipid films in HEPES buffer (pH 7.4). Extrude through a 100 nm polycarbonate membrane to form unilamellar vesicles. Self-Validation: Measure vesicle size via Dynamic Light Scattering (DLS) to ensure uniform distribution (PDI < 0.1).

-

Analyte Incubation: Prepare 10 µM solutions of the fluorinated benzoxazole in HEPES buffer. Mix with varying concentrations of POPC liposomes (0.1 mM to 2 mM lipid).

-

Equilibration: Incubate the mixtures at 37°C for 1 hour to reach thermodynamic equilibrium.

-

Separation: Centrifuge the samples using ultrafiltration devices (e.g., 30 kDa MWCO) to separate the aqueous phase from the liposome-bound fraction.

-

Quantification: Analyze the filtrate via LC-MS/MS to determine the concentration of the unbound compound.

-

Data Processing: Calculate LogKp by plotting the ratio of bound/unbound drug against the lipid concentration. Self-Validation: Run a known standard (e.g., propranolol) alongside the novel compounds to verify assay performance.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Endpoint assays (like IC50) obscure the kinetic nuances of fluorination. SPR is required to determine whether the fluorine substitution improves affinity (Kd) by accelerating the association rate ( kon ) or by stabilizing the complex and slowing the dissociation rate ( koff ).

Step-by-Step Methodology:

-

Sensor Chip Preparation: Immobilize the target protein (e.g., HIV-1 RT) onto a CM5 sensor chip using standard amine coupling chemistry. Self-Validation: Block reference flow cells with ethanolamine to account for non-specific binding.

-

Analyte Preparation: Dilute the fluorinated benzoxazole in running buffer (e.g., PBS-P+ with 5% DMSO) to a concentration series (e.g., 0.1 nM to 100 nM).

-

Kinetic Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

-

Regeneration: If the compound does not fully dissociate, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.

-

Data Fitting: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd . Self-Validation: Ensure the χ2 value of the fit is low, confirming the validity of the 1:1 interaction model.

Conclusion

The "fluorine effect" in benzoxazole chemistry is a multidimensional phenomenon. By carefully selecting the site and degree of fluorination, medicinal chemists can independently tune a molecule's lipophilicity (LogKp) and its target binding kinetics. As demonstrated by advanced NNRTIs, the steric bulk and electronic properties of fluorine can lock pharmacophores into optimal conformations, turning a moderate binder into a highly potent therapeutic agent.

References

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Available at:[Link]

-

Boyer, J., Arnoult, E., Médebielle, M., Guillemont, J., Unge, J., & Jochmans, D. (2011). Difluoromethylbenzoxazole Pyrimidine Thioether Derivatives: A Novel Class of Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 54(23), 7974-7985. Available at:[Link]

-

Jeffries, B., Wang, Z., Troup, R. I., Goupille, A., Le Questel, J.-Y., Fallan, C., Scott, J. S., Chiarparin, E., Graton, J., & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. Available at:[Link]

5,7-Difluoro-1,3-benzoxazol-2-amine: A Technical Guide to Synthesis, Profiling, and Application in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the 2-aminobenzoxazole scaffold has emerged as a highly privileged pharmacophore. Specifically, 5,7-Difluoro-1,3-benzoxazol-2-amine (PubChem CID: [1]) represents a highly optimized building block frequently utilized in the development of targeted oncology therapeutics, including breakthrough KRAS G12D inhibitors[2].

The strategic incorporation of fluorine atoms at the 5- and 7-positions serves a dual purpose: it deactivates metabolic soft spots on the aromatic ring, thereby increasing the compound's half-life, and it inductively modulates the pKa of the 2-amino group. This inductive effect enhances membrane permeability while maintaining the critical hydrogen-bond donor/acceptor profile required for kinase hinge-binding or GTPase allosteric pocket interactions. This guide details the physicochemical properties, validated synthetic methodologies, and analytical protocols necessary for the robust integration of this compound into drug discovery pipelines.

Physicochemical & Structural Profiling

To effectively utilize 5,7-difluoro-1,3-benzoxazol-2-amine in structure-based drug design (SBDD), researchers must account for its precise physicochemical parameters. The electron-withdrawing nature of the di-fluoro substitution significantly alters the electron density of the benzoxazole core compared to its unfluorinated analog.

| Property | Value | Structural Impact / Causality |

| IUPAC Name | 5,7-difluoro-1,3-benzoxazol-2-amine | Core heterocyclic nomenclature. |

| PubChem CID | 62368890 | Unique identifier for database indexing [1]. |

| CAS Registry Number | 1247508-62-8 | Standardized chemical registry identifier. |

| Molecular Formula | C₇H₄F₂N₂O | Dictates exact mass for HRMS validation. |

| Molecular Weight | 170.12 g/mol | Low MW allows for extensive downstream elaboration. |

| Hydrogen Bond Donors | 1 (Primary Amine) | Crucial for interacting with target protein backbones. |

| Hydrogen Bond Acceptors | 3 (N, O, F) | Provides multiple vectors for target engagement. |

Chemical Synthesis & Mechanistic Pathways

Mechanistic Rationale

The construction of the 2-aminobenzoxazole core classically relies on the cyclodesulfurization of thioureas or the direct electrophilic cyanation of o-aminophenols. For the 5,7-difluoro derivative, the strong electron-withdrawing effect of the fluorine atoms heavily deactivates the phenolic ring. Consequently, direct cyanation using Cyanogen Bromide (BrCN) remains the most robust, highly yielding, and industrially scalable pathway [3].

The reaction proceeds via the nucleophilic attack of the primary amine of 2-amino-4,6-difluorophenol onto the electrophilic carbon of BrCN, forming an intermediate cyanamide. Subsequent heating drives an intramolecular cyclization where the phenolic hydroxyl group attacks the nitrile carbon, yielding the benzoxazole ring. While BrCN is highly toxic, its efficiency in overcoming the deactivated nature of the fluorinated precursor makes it the reagent of choice in patent literature [2]. Alternatively, greener methodologies utilizing N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed for less deactivated systems [4], though BrCN remains the standard for di-fluorinated derivatives.

Fig 1: Electrophilic cyanation and cyclization mechanism for 2-aminobenzoxazole synthesis.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.

-

Preparation of Reaction Mixture: Suspend 2-amino-4,6-difluorophenol (1.0 eq, e.g., 5.0 g, 34.4 mmol) in a co-solvent system of Methanol (MeOH, 50 mL) and Dichloromethane (DCM, 10 mL). Causality: The MeOH/DCM blend ensures complete solubilization of the deactivated phenol while stabilizing the highly reactive BrCN.

-

Electrophile Addition: Cool the mixture to 0 °C. Slowly add Cyanogen Bromide (BrCN) (1.5 eq, 5.46 g, 51.6 mmol) portion-wise. Caution: BrCN is highly toxic and volatile; perform strictly in a well-ventilated fume hood.

-

Cyclization (Heating): Remove the cooling bath and heat the reaction mixture to 50 °C. Stir continuously for 12–16 hours.

-

In-Process Control (LC-MS): Sample 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. Proceed to the next step only when the starting material mass (m/z 144) is fully consumed and the product mass (m/z 171, [M+H]+) is dominant.

-

Quenching & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove volatile solvents. Neutralize the residue by adding saturated aqueous NaHCO₃ (50 mL) until pH ~8 is reached. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate and purify via flash silica gel chromatography (Eluent: Petroleum Ether / EtOAc gradient) to afford 5,7-difluoro-1,3-benzoxazol-2-amine as a solid.

Pharmacological Relevance: Application in Drug Design

In targeted oncology, particularly in the design of KRAS G12D inhibitors , the 5,7-difluoro-1,3-benzoxazol-2-amine moiety acts as a critical anchor [2]. KRAS mutations drive a significant percentage of human cancers, and targeting the G12D mutant requires small molecules that can bind tightly to the switch II pocket.

The 2-aminobenzoxazole core mimics the hydrogen-bonding network of endogenous purines. When incorporated into larger inhibitor scaffolds, the 2-amino group acts as a hydrogen bond donor to the protein backbone, while the benzoxazole nitrogen acts as an acceptor. The 5,7-difluoro substitution is not merely structural; it actively repels cytochrome P450-mediated oxidation, ensuring the drug survives first-pass metabolism long enough to reach the tumor microenvironment.

Fig 2: KRAS G12D downstream signaling pathway and targeted allosteric inhibition.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 5,7-difluoro-1,3-benzoxazol-2-amine before its use in downstream coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings), the following self-validating analytical suite must be executed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: Reverse-phase C18 column, gradient elution (H₂O/MeCN with 0.1% Formic Acid).

-

Validation Criteria: A single sharp peak at >95% purity (UV 254 nm) exhibiting an m/z of 171.0 [M+H]⁺ in positive electrospray ionization (ESI+) mode.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic broad singlet of the primary amine (NH₂) around δ 7.50–7.80 ppm (integrating for 2H). The aromatic protons will appear as distinct multiplets due to extensive coupling with the fluorine atoms.

-

¹⁹F NMR (376 MHz, DMSO-d₆): Essential for confirming the di-fluoro substitution. Two distinct signals should be observed, confirming the presence of fluorine at the 5- and 7-positions, validating the regiochemistry of the starting material and the final ring closure.

-

References

-

PubChem. "5,7-Difluoro-1,3-benzoxazol-2-amine." National Center for Biotechnology Information. Available at:[Link]

- Google Patents. "Small molecule inhibitors of kras g12d mutant (WO2022221739A1)." World Intellectual Property Organization.

-

ACS Omega. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." American Chemical Society. Available at:[Link]

-

Organic Chemistry Portal / Synlett. "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent." Thieme Medical Publishers. Available at:[Link]

Methodological & Application

Reagents for 5,7-difluoro-1,3-benzoxazol-2-amine functionalization

Application Note: Advanced Reagents and Protocols for the Functionalization of 5,7-Difluoro-1,3-benzoxazol-2-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 5,7-Difluoro-1,3-benzoxazol-2-amine (CAS: 1247508-62-8)[1].

Introduction & Chemical Context

2-Aminobenzoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as core building blocks for kinase inhibitors, PPAR agonists, and central nervous system therapeutics[2]. However, the functionalization of 5,7-difluoro-1,3-benzoxazol-2-amine presents a unique synthetic challenge.

The exocyclic 2-amino group is inherently deactivated due to the delocalization of its nitrogen lone pair into the electron-deficient benzoxazole ring. The addition of two highly electronegative fluorine atoms at the 5 and 7 positions exerts a profound inductive electron-withdrawing effect (-I). Consequently, the nucleophilicity of the primary amine is severely diminished, and standard protocols for acylation, alkylation, or cross-coupling often result in incomplete conversion, regioselectivity issues, or total catalytic failure[3].

This application note provides field-proven, self-validating protocols designed specifically to overcome these electronic deficits through strategic reagent selection and mechanistic control.

Strategic Reaction Landscape

To successfully functionalize this deactivated scaffold, chemists must abandon standard mild conditions in favor of strategies that either forcefully activate the nucleophile (deprotonation) or utilize highly specialized catalytic systems[3].

Figure 1: Strategic landscape for the functionalization of 2-amino-5,7-difluorobenzoxazole.

Protocol A: Hard Acylation (Deprotonation-First Strategy)

Causality & Rationale: Standard acylating conditions (e.g., acetic anhydride with pyridine or triethylamine) fail because the amine cannot efficiently attack the carbonyl carbon. By treating the substrate with a strong base like Sodium Hydride (NaH), we force the deprotonation of the amine, generating a highly reactive sodium amide intermediate that rapidly and irreversibly captures the acid chloride[3].

Reagents Required:

-

Substrate: 5,7-Difluoro-1,3-benzoxazol-2-amine (1.0 equiv)

-

Electrophile: Acid Chloride (1.2 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 2-neck round-bottom flask and purge with inert gas (N₂ or Argon).

-

Solubilization: Dissolve 1.0 equiv of 5,7-difluoro-1,3-benzoxazol-2-amine in anhydrous THF (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice bath.

-

Activation (Critical Step): Add 1.5 equiv of NaH portion-wise. Self-Validation: You will observe immediate effervescence (H₂ gas evolution), confirming the active deprotonation of the amine. Stir at 0 °C for 30 minutes to ensure complete formation of the sodium amide anion.

-

Electrophilic Addition: Add the acid chloride dropwise over 5 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via LC-MS; the highly polar starting material peak should cleanly convert to the more lipophilic amide product.

-

Quench & Workup: Carefully quench the remaining NaH by adding saturated aqueous NH₄Cl dropwise at 0 °C. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: Transition-metal couplings with poly-fluorinated benzoxazoles are notoriously difficult. The electron-deficient heterocycle acts as a competitive ligand: the endocyclic nitrogen binds to the Palladium center, poisoning the catalyst and shutting down the cycle[3]. To circumvent this, we utilize bulky, electron-rich biaryl phosphine ligands like BrettPhos or the newly developed AshPhos. Their immense steric bulk physically blocks the heterocycle from poisoning the metal, while their electron density accelerates both oxidative addition and reductive elimination[4].

Figure 2: Pd-catalyzed Buchwald-Hartwig amination cycle for heteroaryl amines.

Reagents Required:

-

Substrate: 5,7-Difluoro-1,3-benzoxazol-2-amine (1.0 equiv)

-

Coupling Partner: Aryl Bromide or Iodide (1.2 equiv)

-

Catalyst/Ligand: Pd₂(dba)₃ (2 mol%) / BrettPhos or AshPhos (4 mol%)[4]

-

Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Solvent: Anhydrous, degassed 1,4-Dioxane

Step-by-Step Methodology:

-

Glovebox Assembly: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge an oven-dried vial with the substrate, aryl halide, Pd₂(dba)₃, ligand, and NaOtBu.

-

Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap.

-

Thermal Cycling: Transfer the vial to a pre-heated oil bath at 100 °C. Stir vigorously for 16–24 hours. Note: The strong base (NaOtBu) is essential to deprotonate the coordinated amine intermediate, driving the catalytic cycle forward[4].

-

Purification: Cool to room temperature. Dilute with dichloromethane and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Optimization Summary

The following table summarizes the expected outcomes and critical parameters for the functionalization pathways of 5,7-difluoro-1,3-benzoxazol-2-amine.

| Reaction Pathway | Electrophile / Partner | Reagents & Catalyst | Temp / Time | Expected Yield | Primary Challenge Overcome |

| A: Acylation | Acid Chloride | NaH (1.5 eq), THF | 0 °C to RT, 4 h | 75–85% | Poor nucleophilicity of exocyclic amine |

| B: Carbamoylation | Aryl Isocyanate | Toluene, no catalyst | 110 °C, 12 h | 60–70% | Reversibility of urea formation |

| C: N-Arylation | Aryl Bromide | Pd₂(dba)₃, AshPhos, NaOtBu | 100 °C, 18 h | 65–80% | Catalyst poisoning by endocyclic nitrogen |

References

- ChemicalBook.

- 6-(Trifluoromethyl)

- JACS Au - ACS Publications.

- Beilstein Journals.

Sources

Application Note: 5,7-Difluoro-1,3-benzoxazol-2-amine as a Privileged Kinase Inhibitor Scaffold

Introduction & Mechanistic Rationale

In modern targeted oncology and signal transduction pharmacology, the 2-aminobenzoxazole motif is widely recognized as a "privileged scaffold" for kinase inhibition. It functions as a highly effective adenine mimetic, competitively binding to the ATP-binding pocket (hinge region) of various kinases, including mTOR, VEGFR-2, and CK-1δ [1, 2].

The specific building block 5,7-difluoro-1,3-benzoxazol-2-amine (CAS: 1247508-62-8) represents a highly optimized iteration of this scaffold. The strategic installation of fluorine atoms at the C5 and C7 positions provides three critical pharmacological upgrades:

-

Electronic Modulation (pKa Tuning): The strong electron-withdrawing nature of the difluoro substitution lowers the pKa of the exocyclic amine. This alters its hydrogen-bond (H-bond) donor capacity, allowing for highly specific interactions with backbone carbonyls in the kinase hinge region (e.g., Glu885 in VEGFR-2 or E2190 in mTOR)[1, 2].

-

Metabolic Shielding: The electron-rich unsubstituted benzoxazole ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The strong C-F bonds at the 5 and 7 positions block these metabolic soft spots, significantly increasing the compound's half-life ( T1/2 ) in human liver microsomes (HLM).

-

Lipophilic Efficiency (LipE): Fluorination increases the cLogP of the scaffold, enhancing passive membrane permeability and cellular target engagement without adding excessive molecular weight.

Figure 1: Mechanistic binding model of 5,7-difluoro-1,3-benzoxazol-2-amine within the kinase hinge region.

Physicochemical Profiling

To justify the selection of the 5,7-difluoro variant over the unsubstituted parent scaffold during hit-to-lead optimization, we summarize the comparative physicochemical data below.

| Parameter | 1,3-Benzoxazol-2-amine (Unsubstituted) | 5,7-Difluoro-1,3-benzoxazol-2-amine | Pharmacological Impact / Causality |

| Molecular Weight | 134.14 g/mol | 170.12 g/mol | Maintained within fragment-like space (<200 Da), ideal for modular library synthesis. |

| cLogP | ~1.2 | ~1.8 | Increased lipophilicity improves cell membrane permeability and target residence time. |

| Amine pKa | ~4.5 | ~3.2 | Lower pKa increases acidity of the exocyclic amine, optimizing H-bond donor strength for specific kinase hinge residues. |

| Metabolic Stability | Low (Rapid C5/C7 oxidation) | High (CYP450 blocked) | C-F bonds prevent aromatic hydroxylation, drastically improving in vivo half-life and bioavailability. |

Experimental Protocols

The following protocols outline the synthesis of a targeted kinase inhibitor library using this scaffold, followed by a self-validating biochemical screening assay.

Protocol A: Microwave-Assisted Buchwald-Hartwig Cross-Coupling

Objective: To couple the exocyclic amine of 5,7-difluoro-1,3-benzoxazol-2-amine to an aryl/heteroaryl halide core (e.g., a pyrimidine ring, as seen in mTOR inhibitors like RMC-5552) [1]. Causality: Microwave irradiation is chosen over conventional heating to overcome the reduced nucleophilicity of the difluoro-substituted amine, driving the reaction to completion in minutes rather than hours.

Step-by-Step Methodology:

-

Preparation: In an oven-dried microwave vial, combine 5,7-difluoro-1,3-benzoxazol-2-amine (1.0 eq, 0.5 mmol) and the target heteroaryl bromide (1.1 eq, 0.55 mmol).

-

Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq). Rationale: Xantphos provides a wide bite angle, which is optimal for the cross-coupling of deactivated primary amines.

-

Base & Solvent: Add Cs2CO3 (2.0 eq) as the base. Suspend the mixture in anhydrous 1,4-dioxane (3 mL).

-

Degassing: Purge the vial with dry N2 or Argon for 5 minutes to prevent catalyst oxidation. Seal the vial with a crimp cap.

-

Reaction: Irradiate in a microwave synthesizer at 120°C for 30 minutes.

-

Self-Validating QC (Crucial Step): Extract a 5 µL aliquot, dilute in methanol, and run via LC-MS.

-

Validation Criteria: The reaction is only considered successful if the target mass [M+H]+ is observed with a peak purity of >95% via UV (254 nm). If unreacted amine remains (>5%), re-subject to microwave irradiation for 15 minutes.

-

-

Purification: Filter the mixture through a Celite pad, concentrate in vacuo, and purify via flash chromatography (Silica, EtOAc/Hexanes gradient).

Protocol B: Self-Validating TR-FRET Kinase Inhibition Assay

Objective: To evaluate the IC50 of the synthesized 5,7-difluoro-benzoxazole derivatives against a target kinase (e.g., VEGFR-2 or mTOR). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates compound auto-fluorescence interference—a common false-positive driver in highly conjugated heterocyclic libraries.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate (final DMSO concentration = 1%).

-

Enzyme Addition: Add 5 µL of the target Kinase (e.g., recombinant human VEGFR-2) diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the adenine mimetic to equilibrate in the hinge region.

-

Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.

-

Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

-

Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

-

Self-Validating System (Z'-Factor Calculation): Before calculating IC50 values, validate the assay plate by calculating the Z'-factor using the positive controls (100% inhibition, no enzyme) and negative controls (0% inhibition, DMSO only).

Z′=1−∣μpos−μneg∣3(σpos+σneg)-

Validation Criteria: If Z′<0.5 , the assay plate is discarded due to high variability or poor signal window. If Z′≥0.5 , proceed to fit the dose-response curves using a 4-parameter logistic regression to extract the IC50 .

-

Hit-to-Lead Optimization Workflow

The integration of the 5,7-difluoro-1,3-benzoxazol-2-amine scaffold into a drug discovery pipeline requires strict adherence to quality control and assay validation to ensure robust Structure-Activity Relationship (SAR) generation.

Figure 2: Self-validating hit-to-lead workflow utilizing the 5,7-difluoro-benzoxazole scaffold.

References

-

Burnett, G. L., et al. (2023). "Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors." Journal of Medicinal Chemistry, 66(1), 149-169.[Link]

-

Potashman, M. H., et al. (2007). "Design, synthesis, and evaluation of orally active benzimidazoles and benzoxazoles as vascular endothelial growth factor-2 receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 50(18), 4351-4373.[Link]

Synthesis of antimicrobial agents containing 5,7-difluorobenzoxazole

This guide provides a foundational framework for the synthesis and antimicrobial evaluation of 5,7-difluorobenzoxazole derivatives. The outlined protocols are robust and adaptable for the creation of diverse chemical libraries. The strategic placement of fluorine atoms on the benzoxazole core is a promising approach in the quest for new antimicrobial agents. Future work should focus on expanding the variety of substituents at the C2-position to build a comprehensive structure-activity relationship (SAR) profile. Furthermore, mechanistic studies, such as DNA gyrase inhibition assays, should be conducted on the most potent compounds to elucidate their mode of action and validate their potential as therapeutic candidates. [7][8]

References

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

-

MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

Bentham Science. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link]

-

Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link]

-

ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]

-

PMC. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]

-

ResearchGate. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. [Link]

-

ChemContract Research. (2026). 2-Amino-3,5-difluorophenol — Buy from USA Supplier. [Link]

-

JETIR. (n.d.). Substituted Benzoxazoles as Antimicrobial Agents: A Review. [Link]

-

Semantic Scholar. (2020). Importance of Fluorine in Benzazole Compounds. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5,6-difluorophenol. [Link]

-

Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]

-

ResearchGate. (2016). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. [Link]

-

PMC. (2016). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jetir.org [jetir.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benthamscience.com [benthamscience.com]

- 9. chem-contract.com [chem-contract.com]

- 10. prepchem.com [prepchem.com]

- 11. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectsci.au [connectsci.au]

Application Note: Rapid and Efficient Synthesis of 2-Amino-5,7-difluorobenzoxazole via Microwave Irradiation

Abstract